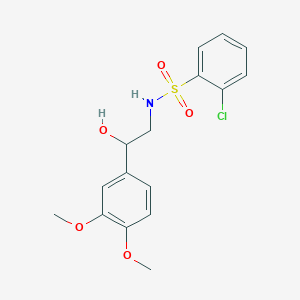
2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO5S and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₁O₃S
- Molecular Weight : 317.82 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that sulfonamides often exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Additionally, compounds with similar structures have been shown to interact with various signaling pathways, potentially affecting cell proliferation and apoptosis. Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 1 to 50 µg/mL depending on the specific bacterial strain tested.
Anticancer Potential
Research into the anticancer potential of sulfonamides has revealed promising results. Some derivatives have been shown to inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, compounds similar in structure have been tested against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their antibacterial efficacy. The study found that modifications at the aromatic ring significantly influenced activity against Staphylococcus aureus and Escherichia coli. The compound this compound was among those tested and exhibited MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer effects of sulfonamides, this compound was evaluated against breast cancer cell lines. Results indicated a significant reduction in cell viability after treatment with concentrations as low as 5 µM over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may induce programmed cell death through intrinsic pathways .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S/c1-22-14-8-7-11(9-15(14)23-2)13(19)10-18-24(20,21)16-6-4-3-5-12(16)17/h3-9,13,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVQEOXBPIORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














